molecular formula C13H16O2 B1603145 5-(4-Ethenylphenyl)pentanoic acid CAS No. 121739-61-5

5-(4-Ethenylphenyl)pentanoic acid

Cat. No.: B1603145
CAS No.: 121739-61-5
M. Wt: 204.26 g/mol
InChI Key: KHUYUPYDGZTBIT-UHFFFAOYSA-N
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Description

5-(4-Ethenylphenyl)pentanoic acid: is an organic compound with the molecular formula C13H16O2. It is characterized by a pentanoic acid chain attached to a phenyl ring, which is further substituted with an ethenyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethenylphenyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethenylphenyl)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethenylphenyl)pentanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(4-Ethenylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethenylphenyl)pentanoic acid is unique due to the presence of both a phenyl ring and an ethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

5-(4-Ethenylphenyl)pentanoic acid, also known by its CAS number 121739-61-5, is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pentanoic acid backbone with an ethenylphenyl substituent. This structure positions it within the class of diarylpentanoids, which are known for diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on diarylpentanoids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the ethenyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death.

Antioxidant Activity

Diarylpentanoids are noted for their antioxidant capabilities, which can protect cells from oxidative stress. The structural features of this compound may contribute to its ability to scavenge free radicals, thus preventing cellular damage .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating that diarylpentanoids can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests a possible application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial metabolism.
  • Membrane Interaction : The hydrophobic nature of the ethenyl group may facilitate interactions with lipid membranes, disrupting microbial integrity.
  • Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative stress.

Structure-Activity Relationship (SAR)

A comprehensive review of diarylpentanoids highlighted the importance of specific structural elements in determining biological activity. For instance, modifications at the para-position of the phenyl ring have been linked to enhanced antimicrobial properties .

Structural FeatureActivity Impact
Ethenyl GroupIncreases membrane permeability
Long-chain Aliphatic TailEnhances solubility and bioavailability
Substituents on Phenol RingModulates enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of diarylpentanoids found that those with longer aliphatic chains exhibited superior activity against E. coli compared to their shorter counterparts. This supports the hypothesis that hydrophobic interactions play a crucial role in antimicrobial efficacy .
  • Anti-inflammatory Potential : In vitro studies demonstrated that compounds structurally related to this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating strong anti-inflammatory potential .

Properties

IUPAC Name

5-(4-ethenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUYUPYDGZTBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622038
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121739-61-5
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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